YKL-04-085 is derived from a series of quinoline analogs, which are known for their diverse biological activities, including antiviral properties. The classification of YKL-04-085 falls under small-molecule inhibitors, specifically targeting viral protein synthesis pathways. It has shown promising results in preclinical studies, indicating its potential use in treating infections caused by various viruses, including dengue and Zika viruses .
The synthesis of YKL-04-085 involves several steps that include the formation of the quinoline core structure. A typical synthetic route may include:
YKL-04-085 possesses a complex molecular structure characterized by a quinoline backbone. The specific structural formula includes various functional groups that contribute to its biological activity.
Key structural features:
Molecular data such as molecular weight, melting point, and solubility are critical for understanding its physical properties and behavior in biological systems .
YKL-04-085 undergoes several chemical reactions that are pivotal for its mechanism of action:
These reactions are typically studied using in vitro assays that measure protein synthesis rates in the presence of YKL-04-085 compared to controls .
The mechanism of action for YKL-04-085 primarily involves:
Data from studies indicate that YKL-04-085 exhibits significant potency against various strains of flaviviruses by disrupting their translational processes .
YKL-04-085 exhibits several noteworthy physical and chemical properties:
These properties are essential for determining the compound's formulation and delivery methods in potential clinical settings .
YKL-04-085 has several applications in scientific research:
YKL-04-085 emerged from systematic structure-activity relationship (SAR) studies centered on QL47 (QL-XII-47), a covalent Bruton's tyrosine kinase (BTK) inhibitor initially investigated for oncology applications. Researchers discovered that QL47 unexpectedly exhibited potent broad-spectrum antiviral activity against dengue virus (DENV) and other RNA viruses at concentrations 35-fold lower than those affecting host-cell proliferation. This off-target activity prompted a medicinal chemistry campaign to optimize its antiviral properties while eliminating kinase inhibition. The redesign focused on modifying QL47's tricyclic quinoline scaffold, specifically removing the quinoline nitrogen critical for hydrogen bonding to kinase hinge regions. This yielded YKL-04-085, which demonstrated complete loss of kinase activity when screened against a panel of 468 kinases, alongside improved pharmacokinetic properties relative to its progenitor compound [1] [2] [6]. Crucially, YKL-04-085 retained potent inhibition of viral translation, as evidenced by its suppression of a DENV2(GVD) reporter replicon in cellular assays [6] [10].
Table 1: Key Characteristics of YKL-04-085 vs. Parent Compound QL47
Property | QL47 | YKL-04-085 |
---|---|---|
Kinase Inhibition (BTK) | Potent inhibitor | No detectable activity (468-kinase panel) |
Antiviral IC₉₀ (DENV2) | 0.343 μM | Comparable/submicromolar |
Antiviral Selectivity Index | 35-fold (vs. cytotoxicity) | Maintained/Improved |
Key Structural Feature | Tricyclic quinoline with hinge-binding N | Naphthyl analog lacking hinge-binding N |
Primary Mechanism | Covalent BTK inhibition (original target) | Host-targeted viral translation inhibition |
Dengue virus exemplifies the urgent unmet need driving antiviral discovery efforts like those yielding YKL-04-085. DENV, a mosquito-borne flavivirus with four distinct serotypes (DENV-1 to DENV-4), infects an estimated 390 million people annually, with approximately 96 million manifesting clinically significant disease [3] [8]. Infection can progress to severe and life-threatening dengue hemorrhagic fever (DHF) or dengue shock syndrome (DSS), characterized by plasma leakage, hemorrhage, and organ impairment, contributing to ~20,000 deaths yearly [3] [4]. The lack of effective specific antivirals and limitations of the only approved vaccine (restricted to seropositive individuals due to antibody-dependent enhancement risks) underscore the therapeutic void [3] [8].
Developing direct-acting antivirals (DAAs) against DENV and related RNA viruses faces formidable hurdles:
These challenges necessitate alternative strategies beyond traditional viral enzyme targeting.
Host-directed antivirals (HDAs) represent a paradigm shift with distinct advantages for combating rapidly mutating RNA viruses like DENV:
Table 2: Viruses Inhibited by YKL-04-085 and Related Compounds
Virus Family | Representative Viruses | Evidence |
---|---|---|
Flaviviridae | Dengue Virus (DENV), West Nile Virus (WNV) | Strong in vitro inhibition; Replicon assays [2] [6] |
Picornaviridae | Enteroviruses | In vitro antiviral activity [2] |
Rhabdoviridae | Vesiculoviruses (e.g., VSV) | In vitro antiviral activity [2] |
Pneumoviridae | Respiratory Syncytial Virus (RSV) | In vitro antiviral activity [2] |
Table 3: Chemical and Preclinical Profile of YKL-04-085
Property | Value/Description | Source/Assay |
---|---|---|
IUPAC Name | (E)-4-(dimethylamino)-N-(2-methyl-5-(9-(1-methyl-1H-pyrazol-4-yl)-2-oxobenzo[h]quinolin-1(2H)-yl)phenyl)but-2-enamide | [6] [10] |
Molecular Formula | C₃₀H₂₉N₅O₂ | [6] [10] |
Molecular Weight | 491.60 g/mol | [6] [10] |
CAS Number | 2120356-29-6 | [10] |
Solubility | Soluble in DMSO | Biochemical handling [6] [10] |
Key Structural Features | Naphthyl core (vs. quinoline in QL47); Acrylamide warhead; Dimethylamino-but-2-enamide linker | SAR Analysis [2] [6] |
Primary Mechanism | Inhibition of viral translation (Host-targeted) | DENV2(GVD) replicon assay [2] [6] |
Selectivity Index | >35 (Antiviral vs. Cytotoxicity) | Cell-based assays [2] [6] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0